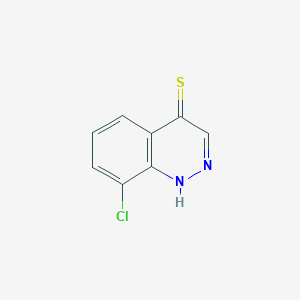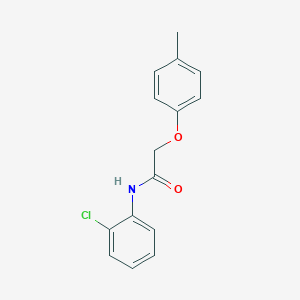
8-chlorocinnoline-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chlorocinnoline-4-thiol is a chemical compound with the molecular formula C8H5ClN2S and a molecular weight of 196.66 g/mol It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 8-chlorocinnoline-4-thiol can be achieved through several methods. One common synthetic route involves the reaction of 8-chlorocinnoline with thiol reagents under specific conditions. For instance, the reaction can be carried out using a Grignard reagent, which involves the addition of N-methyl-4-chloropiperidene magnesium bromide to the 8-chlorocinnoline . This reaction typically requires a highly basic environment and low temperatures to proceed efficiently.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
8-chlorocinnoline-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of the corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides. These reactions are usually carried out in the presence of a suitable base and solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted cinnoline derivatives.
Applications De Recherche Scientifique
8-chlorocinnoline-4-thiol has several scientific research applications across different fields:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Due to its structural similarity to other biologically active compounds, this compound is studied for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for producing intermediates in various chemical processes.
Mécanisme D'action
The mechanism of action of 8-chlorocinnoline-4-thiol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity or interaction with cellular receptors. For example, similar compounds have been shown to inhibit certain enzymes or bind to receptor sites, leading to changes in cellular signaling and function .
Comparaison Avec Des Composés Similaires
8-chlorocinnoline-4-thiol can be compared to other similar compounds, such as 8-chlorotheophylline and 7-chloro-4-aminoquinoline derivatives . These compounds share structural similarities but differ in their chemical properties and applications.
8-Chlorotheophylline: This compound is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine.
7-Chloro-4-aminoquinoline derivatives: These compounds are known for their antimicrobial and antimalarial activities.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which allows for diverse applications in research and industry. Its potential biological activity and versatility in chemical synthesis make it a valuable compound for further exploration.
Propriétés
Numéro CAS |
876-78-8 |
|---|---|
Formule moléculaire |
C8H5ClN2S |
Poids moléculaire |
196.66 g/mol |
Nom IUPAC |
8-chloro-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
Clé InChI |
AQXDOQXHWJPTQG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
SMILES isomérique |
C1=CC2=C(C(=C1)Cl)N=NC=C2S |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
Key on ui other cas no. |
876-78-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)


![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)


![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

